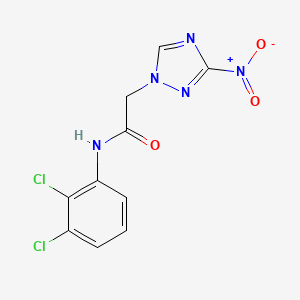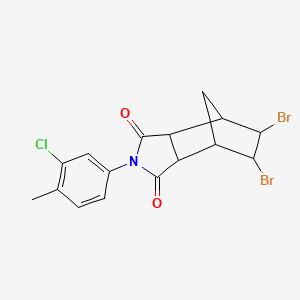![molecular formula C18H19N3O B11690035 3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
3-[4-(Diethylamino)anilino]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dietilamino)anilino]indol-2-ona es un compuesto orgánico sintético que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos importantes que se encuentran en muchos productos naturales y productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[4-(Dietilamino)anilino]indol-2-ona típicamente implica la reacción de derivados de anilina con indol-2-ona. Un método común es la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con cetonas o aldehídos en condiciones ácidas . Para este compuesto, la reacción de 4-(Dietilamino)anilina con indol-2-ona en presencia de un catalizador ácido como el ácido metanosulfónico puede producir el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[4-(Dietilamino)anilino]indol-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de amina.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en el anillo indol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos electrofílicos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados de indol halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
3-[4-(Dietilamino)anilino]indol-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 3-[4-(Dietilamino)anilino]indol-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que exhibe propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Metilanilino)indol-2-ona
- 3-(4-Cloroanilino)indol-2-ona
- 3-(4-Fluoroanilino)indol-2-ona
Singularidad
3-[4-(Dietilamino)anilino]indol-2-ona es única debido a la presencia del grupo dietilamino, que puede mejorar su lipofilicidad y potencialmente mejorar su actividad biológica en comparación con otros compuestos similares. Esta característica estructural también puede influir en su interacción con dianas moleculares, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-[4-(diethylamino)phenyl]imino-1H-indol-2-one |
InChI |
InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22) |
Clave InChI |
UCLYYKBUUUEVLT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)


![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)

![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)

![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
